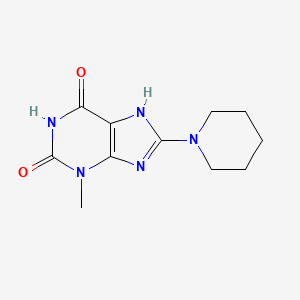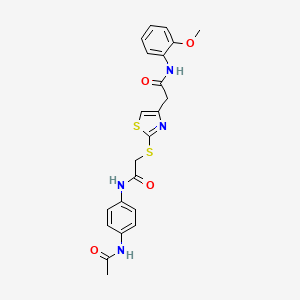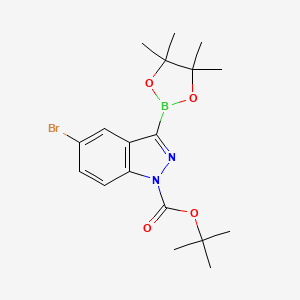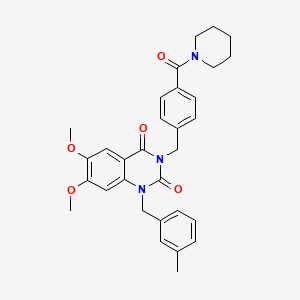![molecular formula C11H11FN2O4S B2780502 4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole CAS No. 2411311-11-8](/img/structure/B2780502.png)
4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Inhibition of Alcohol Dehydrogenase : 4-methylpyrazole, a compound similar in structure to 4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole, has been studied for its potential as an inhibitor of alcohol dehydrogenase. This has implications in the treatment of methanol and ethylene glycol intoxications and severe ethanol-disulfiram reactions. It rapidly abolished the accumulation of acetaldehyde following alcohol ingestion and also attenuated typical symptoms like facial flushing and tachycardia (Lindros et al., 1981).
Potential Therapeutic Applications in Ocular Disorders : Research has explored the use of 4-methylpyrazole as a potential pharmaceutical agent for the treatment of Stargardt disease, a genetic eye disorder. However, it was concluded that 4-methylpyrazole does not appear to be a sufficient inhibitor of the human visual cycle to be considered for clinical treatment in such disorders at the time of the study (Jurgensmeier et al., 2007).
Inhibition of Ethanol and Dimethyl Sulfoxide Oxidation : Pyrazole compounds, including 4-methylpyrazole, have demonstrated the ability to inhibit the oxidation of ethanol and dimethyl sulfoxide, suggesting their role as potent scavengers of hydroxyl radicals. This has implications in the study of pathways of alcohol metabolism and the actions of hydroxyl radicals in various biochemical processes (Cederbaum & Berl, 1982).
Corrosion Inhibition : The heterocyclic diazoles group, which includes compounds like 4-methylpyrazole, has been investigated as corrosion inhibitors of iron in acidic environments. These studies are significant in the field of materials science and engineering (Babić-Samardžija et al., 2005).
Anticonvulsant Activities : Certain triazole derivatives, structurally similar to the pyrazole compounds, have shown anticonvulsant activity, suggesting their potential use in the treatment of seizures and related neurological conditions (Kane et al., 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(4-fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S/c1-14-7-9(6-13-14)8-17-10-2-4-11(5-3-10)18-19(12,15)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHJBUKGYRDHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)
![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)


![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)
![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)
![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)
